Oxonol Yellow K

Vue d'ensemble

Description

Oxonol Yellow K is an organic dye used in various applications, such as in the preparation of light-transmitting electrode laminates and color photographic films . It is also used in biochemical research .

Molecular Structure Analysis

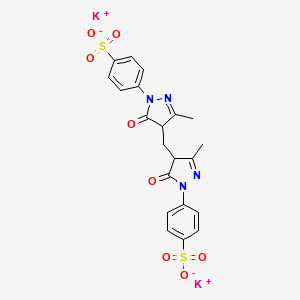

The molecular formula of Oxonol Yellow K is C21H18K2N4O8S2 . It is also known as 4,4’-Methylidynebis[1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt .Applications De Recherche Scientifique

Application in Molecular Pharmacology

- Field : Molecular Pharmacology

- Summary of Application : Oxonol Yellow K, also known as bis (1,3-dibutylbarbituric acid)trimethine oxonol [DiBAC 4 (3)], is used as a potent BK channel activator . The BK channel plays crucial roles as a key molecule in the negative feedback mechanism regulating membrane excitability and cellular Ca 2+ in various cell types .

- Methods of Application : The application of DiBAC 4 (3) at concentrations of 10 nM and higher significantly increased whole-cell BK channel currents in human embryonic kidney 293 cells expressing rat BK channel α and β1 subunits (rBKαβ1) . In the presence of 300 nM DiBAC 4 (3), the activation voltage of the BK channel current shifted to the negative direction by approximately 30 mV, but the single-channel conductance was not affected .

- Results or Outcomes : DiBAC 4 (3) activated whole-cell rBKαβ1 and rBKαβ4 currents in the same concentration range but partially blocked rBKαβ2 currents . The BK channel α subunit alone and some other types of K + channels examined were not markedly affected by 1 μM DiBAC 4 (3) .

Application in Bio-Analysis and Medical Diagnostics

- Field : Bio-Analysis and Medical Diagnostics

- Summary of Application : Lipophilic Oxonol dyes, including Oxonol Yellow K, are used in bio-analysis and medical diagnostics to stain cells, bacteria, or liposomes . Their main bioanalytical usage is in the determination of membrane potentials in eukaryotic cells and prokaryotic bacteria .

- Methods of Application : The specific methods of application can vary depending on the type of cell or bacteria being studied. Generally, the dye is applied to the cells or bacteria, and then the membrane potential is measured using various techniques .

- Results or Outcomes : The use of Oxonol dyes in this field allows for the rapid and accurate determination of membrane potentials, which can provide valuable information about the health and function of the cells or bacteria .

Application in Flow Cytometry

- Field : Flow Cytometry

- Summary of Application : Oxonol-stained yeast can be analyzed using a flow cytometer . This provides an objective analysis and the cytometer can analyze individual cells at rates of thousands per second .

- Methods of Application : The yeast is stained with Oxonol and then analyzed using a flow cytometer . This allows for the rapid analysis of a statistically significant number of cells .

- Results or Outcomes : The use of Oxonol in flow cytometry allows for the rapid and accurate determination of yeast viability .

Application in Silver Halide Photography

- Field : Silver Halide Photography

- Summary of Application : The main technical application of water-soluble Oxonol dyes, including Oxonol Yellow K, was in silver halide photography as filter dyes and antihalation dyes .

- Methods of Application : In silver halide photography, Oxonol dyes are used to filter certain wavelengths of light. The specific methods of application can vary depending on the type of photography being done .

- Results or Outcomes : The use of Oxonol dyes in this field allows for the creation of high-quality photographs with specific aesthetic qualities .

Application in DVD-R Development

- Field : DVD-R Development

- Summary of Application : Oxonol Yellow K has been used in the development of new dyes for DVD-R (recordable digital versatile disk), which requires resistance to ambient light and a reading laser beam .

- Methods of Application : The specific methods of application can vary, but generally involve the use of Oxonol Yellow K in the creation of dyes for DVD-Rs .

- Results or Outcomes : The use of Oxonol Yellow K in this field has led to the development of DVD-Rs with improved light-fastness .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-10,18-19H,11H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSOUAYCZWVZIJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18K2N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxonol Yellow K | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482143.png)

![7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482144.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482148.png)

![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482149.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482150.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482151.png)

![2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482152.png)

![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482154.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482159.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482160.png)

![6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482162.png)

![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482163.png)